Desoxylimonin
Overview
Description
Deoxylimonin is a naturally occurring triterpenoid compound found primarily in grapefruit seeds. It is known for its anti-proliferative activities against cancer cells and has shown potential in various medicinal applications . Deoxylimonin is a derivative of limonin, another well-known limonoid, and shares many of its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical synthetic route for deoxylimonin involves a series of steps to convert limonin into its corresponding amino derivatives. This process typically includes the use of the Mitsunobu reaction to achieve ring closure . The synthetic route consists of five steps and has been successfully applied to produce various deoxylimonin derivatives .
Industrial Production Methods
Industrial production of deoxylimonin is primarily based on extraction from natural sources, such as grapefruit seeds. The compound is then purified and processed for various applications. The extraction process involves solvent extraction followed by chromatographic purification to obtain high-purity deoxylimonin .
Chemical Reactions Analysis
Types of Reactions
Deoxylimonin undergoes several types of chemical reactions, including:
Oxidation: Deoxylimonin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert deoxylimonin into its reduced forms.
Substitution: Substitution reactions, particularly involving amino groups, are common in the synthesis of deoxylimonin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Amino group substitutions often involve reagents like tertiary amines.
Major Products Formed
The major products formed from these reactions include various amino derivatives of deoxylimonin, which have shown enhanced anti-inflammatory and analgesic activities .
Scientific Research Applications
Deoxylimonin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with improved pharmacological properties.
Industry: Utilized in the development of new pharmaceuticals and as a natural product in health supplements.
Mechanism of Action
Deoxylimonin exerts its effects by inhibiting the synthesis of DNA and RNA, which is achieved by blocking bacterial enzymes such as deoxyribonucleases and ribonucleases . This mechanism is particularly effective in cancer cells, leading to their reduced proliferation and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
Limonin: A closely related compound with similar anti-inflammatory and analgesic properties.
Nomilin: Another limonoid with potential anti-cancer and anti-inflammatory effects.
Obacunone: Known for its anti-cancer and anti-inflammatory activities.
Uniqueness of Deoxylimonin
Deoxylimonin stands out due to its enhanced solubility and improved pharmacological properties compared to limonin. Its derivatives have shown superior anti-inflammatory and analgesic activities, making it a more potent compound for medicinal applications .
Properties
IUPAC Name |
18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTATOGBENCRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912999 | |
Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desoxylimonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
989-23-1 | |
Record name | Deoxylimonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESOXYLIMONIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
323 - 325 °C | |
Record name | Desoxylimonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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